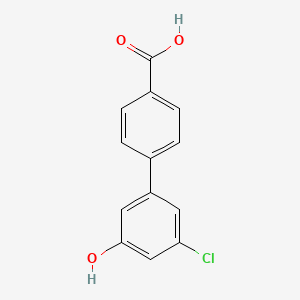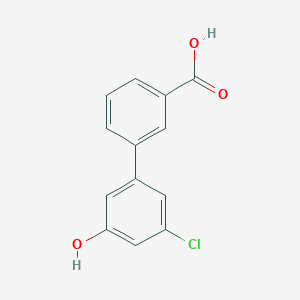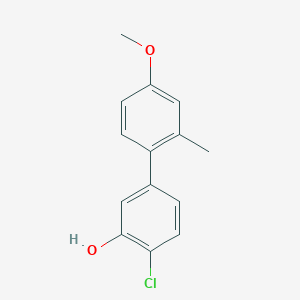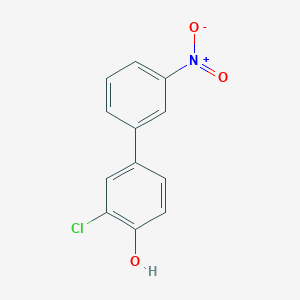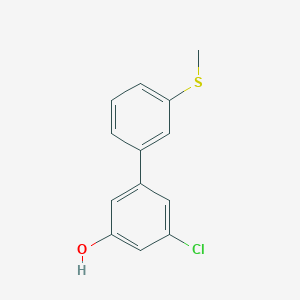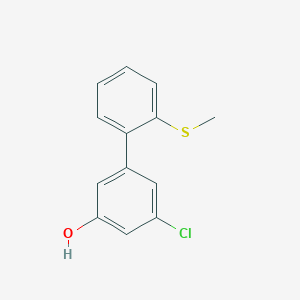
3-Chloro-5-(2-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2-methylthiophenyl)phenol (3-C-5-MTP) is a type of phenolic compound that has been studied for its potential applications in various scientific fields. It is a colorless to yellow-brown crystalline solid with a molecular weight of 214.6 g/mol and a melting point of 138-140°C. 3-C-5-MTP has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas.
Applications De Recherche Scientifique
3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied for its potential applications in numerous scientific fields. It has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas. For example, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied as an antioxidant in food preservation and as an antimicrobial agent in food packaging. It has also been studied as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied for its potential use as a biodegradable plasticizer and as a corrosion inhibitor in metal coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is thought to involve the inhibition of reactive oxygen species (ROS) production and the scavenging of free radicals. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to have numerous biochemical and physiological effects. It has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(2-methylthiophenyl)phenol, 95% in lab experiments include its strong antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is a relatively inexpensive and easy-to-obtain compound. However, there are some limitations to using 3-Chloro-5-(2-methylthiophenyl)phenol, 95% in lab experiments. For example, it is not yet fully understood how 3-Chloro-5-(2-methylthiophenyl)phenol, 95% works, so further research is needed to fully understand its mechanism of action. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is a relatively new compound, so there is limited research available on its safety and toxicity.
Orientations Futures
There are numerous potential future directions for research on 3-Chloro-5-(2-methylthiophenyl)phenol, 95%. For example, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity. Additionally, further research is needed to explore its potential applications in food preservation, food packaging, and the treatment of inflammatory diseases. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% could be studied as a biodegradable plasticizer and as a corrosion inhibitor in metal coatings. Finally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% could be studied for its potential use in other scientific fields, such as in the development of new pharmaceuticals and cosmetics.
Méthodes De Synthèse
3-Chloro-5-(2-methylthiophenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-methylthiophenol and chloroacetic acid in an aqueous solution. This reaction results in the formation of 3-chloro-5-methylthiophenol. The second step involves the reaction of 3-chloro-5-methylthiophenol and sodium hydroxide in an aqueous solution. This reaction results in the formation of 3-Chloro-5-(2-methylthiophenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-chloro-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIOWLXHRIENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

